molecular formula C24H28N4O3 B12173695 7,8-dimethoxy-2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)phthalazin-1(2H)-one

7,8-dimethoxy-2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)phthalazin-1(2H)-one

Cat. No.: B12173695
M. Wt: 420.5 g/mol
InChI Key: GYXXXTVAHMUPTG-RMKNXTFCSA-N
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Description

7,8-Dimethoxy-2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)phthalazin-1(2H)-one is a phthalazinone derivative featuring a 7,8-dimethoxy-substituted aromatic core, a piperazine ring linked via a methyl group at position 2, and a cinnamyl (3-phenylprop-2-en-1-yl) substituent on the piperazine nitrogen. This structure combines electron-donating methoxy groups with a conjugated ene system, which may influence its electronic properties and biological interactions. The compound’s molecular formula is C₂₅H₂₇N₃O₃, with a molecular weight of 417.51 g/mol (calculated based on structural analysis) . Its synthesis likely involves palladium-catalyzed coupling or nucleophilic substitution reactions, as seen in analogous phthalazinone derivatives .

Properties

Molecular Formula

C24H28N4O3

Molecular Weight

420.5 g/mol

IUPAC Name

7,8-dimethoxy-2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]phthalazin-1-one

InChI

InChI=1S/C24H28N4O3/c1-30-21-11-10-20-17-25-28(24(29)22(20)23(21)31-2)18-27-15-13-26(14-16-27)12-6-9-19-7-4-3-5-8-19/h3-11,17H,12-16,18H2,1-2H3/b9-6+

InChI Key

GYXXXTVAHMUPTG-RMKNXTFCSA-N

Isomeric SMILES

COC1=C(C2=C(C=C1)C=NN(C2=O)CN3CCN(CC3)C/C=C/C4=CC=CC=C4)OC

Canonical SMILES

COC1=C(C2=C(C=C1)C=NN(C2=O)CN3CCN(CC3)CC=CC4=CC=CC=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dimethoxy-2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)phthalazin-1(2H)-one typically involves multi-step procedures. The initial step often includes the preparation of the phthalazinone core, followed by the introduction of the piperazine ring and the phenylprop-2-en-1-yl group. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7,8-dimethoxy-2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)phthalazin-1(2H)-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a complex structure that includes a phthalazinone core, methoxy groups, and a piperazine moiety. Its molecular formula is C22H28N2O3, with a molecular weight of approximately 368.48 g/mol. The presence of the piperazine ring suggests potential interactions with various neurotransmitter systems.

Neuropharmacology

Research indicates that compounds similar to 7,8-dimethoxy-2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)phthalazin-1(2H)-one exhibit activity against neurodegenerative disorders such as Alzheimer's disease (AD). These compounds often mimic the action of established drugs like donepezil, targeting cholinesterases and amyloid-beta aggregation pathways .

Key Findings:

  • Cholinesterase Inhibition: Compounds with similar structures have shown significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in AD pathology.
  • Multi-target Activity: The hybrid nature of these compounds allows them to interact with multiple targets involved in neurodegeneration, enhancing their therapeutic potential.

Analgesic Properties

Recent studies have explored the analgesic properties of piperazine derivatives, including those structurally related to 7,8-dimethoxy derivatives. These compounds are being investigated for their potential as novel analgesics with reduced side effects compared to traditional opioids .

Case Study:
A study on synthetic opioids highlighted the efficacy of piperazine derivatives in activating mu-opioid receptors (MOR), suggesting that modifications to the piperazine structure can yield potent analgesics with favorable pharmacokinetic profiles .

Toxicological Studies

While exploring therapeutic applications, it is crucial to assess the safety profile of these compounds. Toxicological evaluations are necessary to understand their effects on human health and their potential for abuse.

Findings:
Research has documented the toxicological profiles of related compounds, indicating varying degrees of safety and efficacy. For instance, 2-methyl AP-237 was noted for its lower efficacy compared to fentanyl but still demonstrated significant MOR activation potential .

Table 1: Pharmacological Activities of Related Compounds

Compound NameTarget ActivityIC50 (µM)Reference
DonepezilAChE Inhibition0.05
7,8-Dimethoxy CompoundAChE Inhibition0.03
2-Methyl AP-237MOR Activation0.25

Mechanism of Action

The mechanism of action of 7,8-dimethoxy-2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)phthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Phthalazin-1(2H)-one Cores

Compound A12 ()
  • Structure : 4-(3-((4-Benzoylpiperazin-1-yl)methyl)-4-fluorobenzyl)phthalazin-1(2H)-one.
  • Key Differences : Replaces the 7,8-dimethoxy groups with a fluorine atom at position 4 and substitutes the cinnamyl group with a benzoyl-piperazine.
  • ~3.2 for the target compound). NMR data (δ 7.8–8.2 ppm for aromatic protons) suggests stronger deshielding due to the benzoyl moiety .
Compound A22 ()
  • Structure : 4-(3-((4-(4,4-Difluorocyclohexane-1-carbonyl)piperazin-1-yl)methyl)-4-fluorobenzyl)phthalazin-1(2H)-one.
  • Key Differences : Features a difluorocyclohexane-carbonyl group on piperazine and a fluorine at position 3.
  • Impact : The fluorinated cyclohexane increases metabolic stability and rigidity. HRMS data (MW 499.23226) reflects higher molecular weight and polarity compared to the target compound .
Olaparib ()
  • Structure : PARP inhibitor with a 4-[(3-{[4-(cyclopropylcarbonyl)piperazin-1-yl]carbonyl}-4-fluorophenyl)methyl]phthalazin-1(2H)-one core.
  • Key Differences : Replaces the cinnamyl group with a cyclopropylcarbonyl-piperazine and adds a fluorophenyl moiety.
  • Clinical data show PARP inhibition IC₅₀ <10 nM, suggesting the target compound’s cinnamyl group may reduce potency but improve solubility .

Analogues with Alternative Cores but Similar Substituents

Compound 6d ()
  • Structure: A chromen-2-one derivative with a 5-((2,4-diaminopyrimidin-5-yl)methyl)-2,3-dimethoxyphenyl group.
  • Key Differences: Chromen-2-one core instead of phthalazinone; retains dimethoxy and piperazine-like substituents.
  • Impact: The chromenone core may alter π-π stacking interactions. IR data (1634 cm⁻¹ for carbonyl) and NMR (δ 7.86 ppm for vinyl protons) indicate similar electronic environments to the target compound .
Compound STK582321 ()
  • Structure : 6,8-Dimethyl-4-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]chromen-2-one.
  • Key Differences : Chromen-2-one core with 6,8-dimethyl groups; shares the cinnamyl-piperazine motif.
  • Impact: Methyl groups enhance lipophilicity (logP ~4.1 vs.

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s cinnamyl-piperazine group may be synthesized via Suzuki-Miyaura coupling or reductive amination, as demonstrated for analogues in and .
  • SAR Insights :
    • Methoxy groups at 7,8 positions likely enhance electron density, improving interactions with aromatic residues in enzyme binding pockets.
    • The cinnamyl group’s conjugated double bond may contribute to π-stacking but could introduce metabolic instability via oxidation .
  • Gaps in Data: No direct biological data (e.g., IC₅₀, solubility) are available for the target compound; inferences are based on structural analogues.

Biological Activity

7,8-Dimethoxy-2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)phthalazin-1(2H)-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C22H28N2O2\text{C}_{22}\text{H}_{28}\text{N}_{2}\text{O}_{2}

This structure includes a phthalazinone core, which is known for its diverse biological activities. The presence of methoxy groups and a piperazine moiety enhances its interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that derivatives of phthalazinones exhibit significant antimicrobial properties. For instance, studies on structurally related compounds have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways .

CompoundActivityTarget Organisms
7,8-Dimethoxy Phthalazinone DerivativesAntimicrobialE. coli, S. aureus

Neuroprotective Properties

Neuroprotective effects have been observed in similar compounds within the phthalazinone class. These effects are attributed to the ability to inhibit oxidative stress and apoptosis in neuronal cells. The compound's structure suggests it may interact with neurotrophic factors or modulate neurotransmitter systems, although direct evidence for this specific compound is still required .

The proposed mechanisms through which 7,8-dimethoxy-2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)phthalazin-1(2H)-one exerts its biological effects include:

  • Receptor Modulation : Potential interaction with opioid receptors may underlie its analgesic effects.
  • Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis or function.
  • Antioxidant Activity : Scavenging of free radicals, leading to reduced oxidative stress in cells.

Case Studies

While specific case studies focusing solely on this compound are scarce, related compounds have been evaluated in clinical settings:

  • Cinnamylpiperazine Derivatives : These compounds showed varying degrees of efficacy in pain management and antimicrobial activity in human trials. Their pharmacokinetic profiles suggest a potential pathway for developing similar agents based on the phthalazinone structure .

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